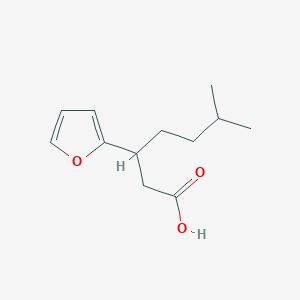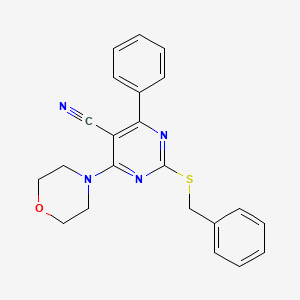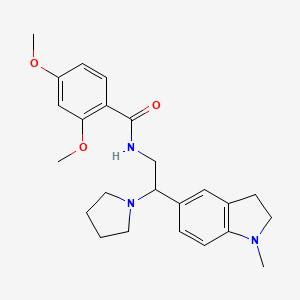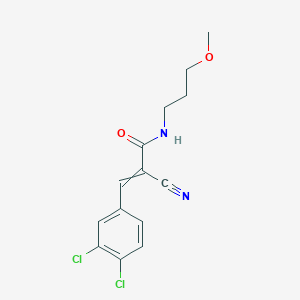
3-(Furan-2-yl)-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Furan-2-yl)-6-methylheptanoic acid” seems to be a complex organic molecule that likely contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the chemical industry .
Synthesis Analysis
While specific synthesis methods for “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, there are general methods for synthesizing furan derivatives. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, furan derivatives in general can undergo a variety of chemical reactions. For instance, they can participate in Friedel–Crafts reactions, and their reactivity can be influenced by factors such as electrophilic activation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific molecular structure. Furan derivatives can have diverse properties depending on their functional groups .
Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including “3-(Furan-2-yl)-6-methylheptanoic acid”, have been found to exhibit significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Antifungal Activity
Compounds containing the furan moiety have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This suggests that “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in the development of antifungal agents .
Drug Development
The unique structure of “3-(Furan-2-yl)-6-methylheptanoic acid” allows for various applications in drug development. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them suitable for use as medicines in a number of distinct disease areas .
Catalysis
The furan moiety in “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in catalysis . The reactivity of furan makes it a valuable component in various chemical reactions .
Material Synthesis
“3-(Furan-2-yl)-6-methylheptanoic acid” could also be used in material synthesis. Its unique structure could potentially be leveraged in the creation of new materials with desirable properties.
Suzuki–Miyaura Coupling
The furan moiety in “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .
Safety and Hazards
While specific safety and hazard information for “3-(Furan-2-yl)-6-methylheptanoic acid” was not found, it’s important to handle all chemicals with appropriate safety precautions. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .
Orientations Futures
The future directions for research and development involving “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific applications and properties. In general, furan derivatives are considered important platform chemicals with potential for various applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mécanisme D'action
Target of Action
It’s worth noting that furan derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of 3-(Furan-2-yl)-6-methylheptanoic acid involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
It’s known that furan derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, 3-(Furan-2-yl)propanoic acid has a solubility of 6.61 mg/ml , which could suggest a good bioavailability.
Result of Action
The results of the action of 3-(Furan-2-yl)-6-methylheptanoic acid are primarily antimicrobial. The compound, at a concentration of 64 µg/mL, demonstrates good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-(Furan-2-yl)-6-methylheptanoic acid. For instance, the reaction conditions, such as the presence of a Brønsted superacid TfOH, can affect the hydroarylation of the carbon–carbon double bond . .
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLOINPWUACIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(=O)O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-methylheptanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)
![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
